molecular formula C15H22ClN3O3S B12202902 N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride

N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride

Cat. No.: B12202902
M. Wt: 359.9 g/mol
InChI Key: JIMNDXGWVLLUKU-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a phenylethyl group, and an isoxazole ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the sulfonamide group. The dimethylamino and phenylethyl groups are then added through a series of substitution reactions. The final step involves the formation of the hydrochloride salt to enhance solubility .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylethylamine hydrochloride
  • N-(2-Chloroethyl)dimethylamine hydrochloride
  • 2-Chloro-1-(dimethylamino)propane hydrochloride

Uniqueness

Compared to similar compounds, N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride is unique due to its isoxazole ring and sulfonamide group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H22ClN3O3S

Molecular Weight

359.9 g/mol

IUPAC Name

N-[2-(dimethylamino)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide;hydrochloride

InChI

InChI=1S/C15H21N3O3S.ClH/c1-11-15(12(2)21-16-11)22(19,20)17-14(10-18(3)4)13-8-6-5-7-9-13;/h5-9,14,17H,10H2,1-4H3;1H

InChI Key

JIMNDXGWVLLUKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC(CN(C)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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